molecular formula C18H18N2O3S B2606550 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251622-60-2

7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2606550
CAS No.: 1251622-60-2
M. Wt: 342.41
InChI Key: WHWLLYBNPZLBKF-UHFFFAOYSA-N
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Description

7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a hydroxy group, a methyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps One common synthetic route begins with the preparation of the thieno[3,2-b]pyridine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the formation of the carboxamide group through an amide coupling reaction with the appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact. The scalability of the synthesis is crucial for industrial applications, and process optimization is often required to achieve cost-effective production .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide lies in its specific combination of functional groups and the thieno[3,2-b]pyridine core. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-hydroxy-4-methyl-5-oxo-N-(3-propan-2-ylphenyl)thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10(2)11-5-4-6-12(9-11)19-17(22)14-15(21)16-13(7-8-24-16)20(3)18(14)23/h4-10,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWLLYBNPZLBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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